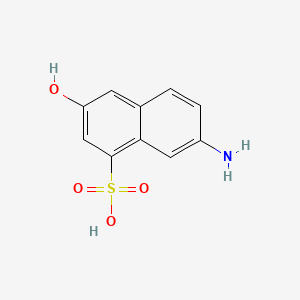

7-amino-3-hydroxy-1-naphthalenesulfonic acid

Overview

Description

Synthesis Analysis

The synthesis of 7-amino-3-hydroxy-1-naphthalenesulfonic acid-related compounds involves various chemical reactions, including azo coupling and acylation. For instance, 7-amino-4-hydroxy-2-naphthalenesulfonic acid, an intermediate in dye preparation, undergoes tautomerism to form stable azo and hydrazone forms, which are crucial in dye synthesis (Tauro & Coutinho, 2000). Another method involves reacting 6-amino-4-hydroxy-2-naphthalenesulfonic acid with diazonium ions in alkaline solutions to produce aminoazo and hydroxyazo compounds, indicating the versatility of naphthalenesulfonic acid derivatives in dye production (Kamiński, Lauk, Skrabal, & Zollinger, 1983).

Molecular Structure Analysis

The molecular structure of 7-amino-3-hydroxy-1-naphthalenesulfonic acid derivatives is characterized by the presence of sulfonate and amino or hydroxy groups, which significantly influence their chemical behavior. For example, the structure of 8-amino-2-naphthalenesulfonic acid monohydrate reveals a sulfonate–aminium group zwitterion, forming chains through hydrogen bonding, which is essential for understanding the solubility and reactivity of such compounds (Smith, Wermuth, & Young, 2009).

Chemical Reactions and Properties

Naphthalenesulfonic acid derivatives participate in various chemical reactions, including azo coupling, which is fundamental in dye synthesis. The reactivity of these compounds, such as their ability to undergo tautomeric shifts and form stable azo and hydrazone tautomers, is crucial for their application in dye manufacturing. The study of these reactions provides insights into the design of new dyes with desired properties and stability (Tauro & Coutinho, 2000).

Scientific Research Applications

Inhibition of Protein Kinases

Naphthalenesulfonamide derivatives, including those structurally related to 7-amino-3-hydroxy-1-naphthalenesulfonic acid, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings suggest their potential application in the study of calmodulin (CaM) and CaM-dependent enzyme activities, providing a chemical tool for biological research in enzyme inhibition mechanisms (Hidaka et al., 1984).

Wastewater Treatment

Research on 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), a chemical structurally related to 7-amino-3-hydroxy-1-naphthalenesulfonic acid, has demonstrated its application in the treatment of difficult-to-treat industrial wastewaters. The study highlighted the effectiveness of ferrous ion-peroxide oxidation combined with coagulation for the pretreatment of wastewater from H-acid manufacturing processes, indicating potential environmental applications (Wan-peng Zhu et al., 1996).

Analytical Chemistry

A study on the solid-phase extraction of polar benzene- and naphthalenesulfonates in industrial effluents followed by determination with ion-pair chromatography/electrospray-mass spectrometry has provided insights into the analysis of these compounds in wastewater. This research offers methodologies for environmental monitoring and analysis, showcasing the applicability of sulfonated naphthalene derivatives in analytical chemistry (Alonso et al., 1999).

Dye Chemistry and Applications

The compound 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalene sulfonic acid, an intermediate in the preparation of water-soluble dyes, has been studied for its tautomeric structures and stability, providing valuable information for the dye and textile industries. This research aids in understanding the chemistry behind dye synthesis and stability, which is crucial for developing new dyes and improving existing ones (Tauro et al., 2000).

Biosynthesis of Natural Products

Research into 3-amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a large group of natural products including naphthalenic ansamycins, has revealed insights into the biosynthesis of AHBA-derived natural products. This study is significant for understanding the natural synthesis pathways of complex molecules, which has implications for pharmaceutical research and development (Kang et al., 2012).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

7-amino-3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(12)5-10(9(6)4-7)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYPJANFHLUNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)O)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058942 | |

| Record name | 7-Amino-3-hydroxy-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3-hydroxy-1-naphthalenesulfonic acid | |

CAS RN |

86-61-3 | |

| Record name | 7-Amino-3-hydroxy-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 7-amino-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 7-amino-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Amino-3-hydroxy-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-3-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)